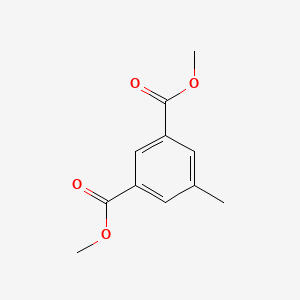

Dimethyl 5-methylisophthalate

CAS No.: 13438-29-4; 17649-58-0

Cat. No.: VC5478010

Molecular Formula: C11H12O4

Molecular Weight: 208.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13438-29-4; 17649-58-0 |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.213 |

| IUPAC Name | dimethyl 5-methylbenzene-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C11H12O4/c1-7-4-8(10(12)14-2)6-9(5-7)11(13)15-3/h4-6H,1-3H3 |

| Standard InChI Key | DWLNVWOJNQXRLG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |

Introduction

Chemical and Physical Properties

Dimethyl 5-methylisophthalate is a white crystalline solid under standard conditions. Its key physicochemical properties, derived from experimental measurements and computational models, are summarized in Table 1 .

Table 1: Physicochemical Properties of Dimethyl 5-Methylisophthalate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.211 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 301.2 ± 22.0 °C (760 mmHg) |

| Flash Point | 147.4 ± 20.7 °C |

| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) |

| LogP (Octanol-Water) | 2.91 |

| Water Solubility | Not reported |

The compound’s low vapor pressure and moderate hydrophobicity () suggest limited volatility and a tendency to partition into soil or sediment in environmental systems . Its density of 1.1 g/cm³ aligns with related aromatic esters, such as DMIP (1.19 g/cm³) . Experimental data on water solubility are unavailable, but predictions using the EPI Suite WSKOWWIN model estimate a solubility of approximately 1778 mg/L at 25°C for DMIP, which may serve as a proxy .

Environmental Fate and Biodegradation

Data specific to dimethyl 5-methylisophthalate are scarce, but insights can be extrapolated from studies on DMIP and DMTP .

Biodegradation Pathways

DMIP undergoes rapid aerobic biodegradation via a two-step microbial process:

-

Initial Hydrolysis: Bacterial species (e.g., Klebsiella oxytoca) hydrolyze DMIP to monomethyl isophthalate (MMIP).

-

Complete Mineralization: MMIP is further degraded to isophthalic acid (IPA) by organisms like Microbacterium mesophilicum, which subsequently metabolize IPA to carbon dioxide and water .

Environmental Partitioning

The compound’s low vapor pressure () and moderate hydrophobicity favor partitioning into aquatic and terrestrial systems. Computational models predict that >50% of dimethyl 5-methylisophthalate released into the environment would adsorb to soil or sediment, with the remainder persisting in water .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume